7-Amino-1-ethyl-2-methylquinolin-4(1H)-one
Description
Significance of the Quinoline (B57606) and Quinolinone Core in Drug Discovery and Medicinal Chemistry
The quinoline ring system, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structural motif found in a wide array of natural products, most notably alkaloids, and synthetic compounds with significant pharmacological value. researchgate.netsapub.orgmdpi.com For over a century, this scaffold has served as a versatile building block for the development of drugs targeting a multitude of diseases. nih.gov The introduction of a carbonyl group into the quinoline core gives rise to quinolinones, which have also attracted immense interest from researchers. nih.gov
The versatility of the quinoline and quinolinone core has led to the development of compounds with a broad spectrum of biological activities. benthamscience.com These derivatives have been successfully developed into drugs with applications including:
Antimalarial: Quinine, an alkaloid isolated from cinchona bark, and synthetic analogues like chloroquine (B1663885) and mefloquine (B1676156) have been cornerstones of malaria treatment. sapub.orgmdpi.com
Antibacterial: The fluoroquinolones, such as ciprofloxacin (B1669076) and levofloxacin, are a major class of antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV. pku.edu.cnnih.gov
Anticancer: The natural product camptothecin (B557342) and its derivatives, like topotecan, are potent anticancer agents that inhibit topoisomerase I. sapub.org
Antiviral & Anti-inflammatory: Various quinoline derivatives have been investigated for their potential to combat viral infections, including HIV, and to treat inflammatory conditions. researchgate.netnih.gov
The sustained interest in this scaffold stems from its unique structural features, which allow for functionalization at multiple positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. rsc.org
Overview of the 4(1H)-Quinolinone Subclass within Heterocyclic Chemistry
Within the broader family of quinolinones, the 4(1H)-quinolinone subclass is distinguished by the placement of the carbonyl group at the 4-position of the quinoline ring. These compounds exist in tautomeric equilibrium with their enol form, 4-hydroxyquinoline, though structural studies have shown the keto-form is predominantly favored in both solid and solution states. This structural feature is critical for the molecule's interaction with biological targets.
The synthesis of the 4(1H)-quinolinone core is well-established in organic chemistry, with several named reactions providing reliable routes to this scaffold. Classic methods include the Gould-Jacobs reaction, the Conrad-Limpach synthesis, and Camps cyclization. nih.gov These methods typically involve the cyclization of aniline (B41778) derivatives with β-ketoesters or related synthons, often requiring elevated temperatures. mdpi.com Modern synthetic approaches continue to refine these processes, offering improved yields and milder reaction conditions. rsc.org
The 4(1H)-quinolinone nucleus is the foundational structure for numerous bioactive compounds, particularly the widely used quinolone antibiotics. nih.gov The biological activity of these molecules is highly dependent on the nature and position of various substituents around the core ring system.
Contextualization of the 7-Amino-1-ethyl-2-methylquinolin-4(1H)-one Structural Framework within Bioactive Quinolinones
While direct and extensive research on the specific compound this compound is not widely documented in publicly available literature, its molecular architecture can be understood by examining the structure-activity relationships (SAR) of analogous 4(1H)-quinolinones. The bioactivity of this class of compounds is profoundly influenced by the substituents at the N-1, C-2, and C-7 positions.
C-2 Position (2-methyl): The C-2 position is another site where substitution can modulate activity. For certain biological targets, such as in the development of antineoplastic agents, small alkyl groups at this position have been found to be more advantageous than bulkier aryl groups. nih.gov In a class of bacterially-produced quinolones, the C-2 position is a primary site of alkylation which is critical for their role as signaling molecules. mdpi.com
C-7 Position (7-amino): The C-7 position is one of the most extensively modified sites in the development of quinolone-based drugs, particularly antibacterials. researchgate.net This position is known to directly interact with the target enzyme, DNA gyrase. oup.com The introduction of a nitrogen-containing heterocycle, such as a piperazine (B1678402) or pyrrolidine, is a hallmark of the potent fluoroquinolone antibiotics. nih.gov An amino group at this position, as seen in this compound, represents a key functional group. SAR studies on related quinolines have shown that amino substitution on the benzene portion of the scaffold can significantly impact biological activity, including antimalarial and antibacterial efficacy. oup.comnih.gov
The table below summarizes the general influence of these substituents on the activity of the 4(1H)-quinolinone core based on published SAR studies.
| Position | Substituent in Subject Compound | General Role in Bioactive 4(1H)-Quinolinones | Observed Impact on Activity |
|---|---|---|---|
| N-1 | Ethyl | Influences binding to DNA-enzyme complex; crucial for overall potency. | Small alkyl groups are common. A cyclopropyl (B3062369) group often confers higher antibacterial/anticancer activity than an ethyl group. nih.govnih.gov |
| C-2 | Methyl | Modulates biological activity and specificity. | Alkyl groups are considered more favorable than aryl groups for antineoplastic activity. nih.gov |
| C-7 | Amino | Directly interacts with biological targets (e.g., DNA gyrase); a key site for modulating potency and spectrum of activity. | Substituents at C-7 are critical for antibacterial potency. Amino groups on the benzenoid ring influence antimalarial and antibacterial properties. oup.comnih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
7-amino-1-ethyl-2-methylquinolin-4-one |
InChI |
InChI=1S/C12H14N2O/c1-3-14-8(2)6-12(15)10-5-4-9(13)7-11(10)14/h4-7H,3,13H2,1-2H3 |
InChI Key |
XFPTZOSXFDHFLP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=O)C2=C1C=C(C=C2)N)C |
Origin of Product |
United States |
Pre Clinical Biological Activities and Mechanistic Studies of 7 Amino 1 Ethyl 2 Methylquinolin 4 1h One Analogues
Anticancer Activity Research
Analogues of 7-Amino-1-ethyl-2-methylquinolin-4(1H)-one have been the subject of extensive pre-clinical research to determine their efficacy and mechanisms of action against various cancers. These studies have primarily focused on their ability to kill cancer cells, halt their proliferation, and prevent their spread.
Evaluation of Cytotoxic Effects and Cell Viability Inhibition in Cancer Cell Lines
A fundamental step in evaluating any potential anticancer compound is to assess its cytotoxic effects—its ability to kill cancer cells or inhibit their growth. Analogues of this compound have been tested against a panel of human cancer cell lines, demonstrating a broad spectrum of activity.
Notably, studies on 7-hydroxy-4-methylquinolin-2(1H)-one analogues, which share a core structure, have shown significant anticancer activity. For instance, 7-Hydroxy-4-methyl-N-(naphthalen-1-yl)-2-oxoquinoline-1(2H)-carboxamide demonstrated noteworthy growth inhibition against UO-31 renal cancer, SNB-75 central nervous system (CNS) cancer, and PC-3 prostate cancer cell lines. researchgate.net Another analogue, 1-((2,4-Dinitrophenyl)amino)-7-hydroxy-4-methylquinolin-2(1H)-one, was found to be active against the HOP-92 non-small cell lung cancer cell line. researchgate.net
Furthermore, various quinoline (B57606) derivatives have been evaluated for their in vitro cytotoxic activity against human hepatocellular carcinoma (HepG-2) and breast cancer (MDA-MB) cell lines. ekb.egasianpubs.orgnih.govnih.gov These studies confirm that the quinolinone scaffold is a viable pharmacophore for developing cytotoxic agents against a range of malignancies.
The table below summarizes the percentage growth inhibition (PGI) of selected 7-hydroxy-4-methylquinolin-2(1H)-one analogues against various cancer cell lines, as established by the National Cancer Institute (NCI US).
Inhibition of Cell Migration (Wound Healing Assay)
The ability of cancer cells to migrate is a critical factor in tumor invasion and metastasis. The wound healing assay is a common in vitro method used to study cell migration. In this assay, a "wound" or scratch is created in a confluent monolayer of cancer cells, and the ability of the cells to migrate and close the wound over time is observed.
Studies on new derivatives of 7-amino-4-methylquinolin-2(1H)-one have utilized the wound healing assay to evaluate their potential to inhibit cancer cell migration. The results from these in vitro tests indicated that some of the novel compounds possessed the ability to inhibit the migration of cancer cells, a crucial attribute for a potential anti-metastatic agent.
Proposed Mechanisms of Action in Cancer Therapy
Understanding the molecular mechanisms by which a compound exerts its anticancer effects is crucial for its development as a therapeutic agent. Research into analogues of this compound has pointed towards several potential mechanisms of action.
Protein kinases are enzymes that play a pivotal role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of protein kinase activity is a hallmark of many cancers. Tyrosine kinases, and specifically the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), are well-established targets for anticancer drugs. The quinoline and quinazolinone cores are present in many EGFR-TK inhibitors. Molecular docking studies on 7-hydroxy-4-methylquinolin-2(1H)-one analogues have been performed to analyze their binding modes with EGFR, suggesting that these compounds may exert their anticancer effects through the inhibition of this key signaling protein.
Folic acid is essential for the synthesis of nucleic acids (DNA and RNA), which are required for cell division and growth. Rapidly proliferating cells, such as cancer cells, have a high demand for folic acid. Folic acid antagonists, or antifolates, are a class of drugs that interfere with folic acid metabolism, thereby inhibiting nucleic acid synthesis and selectively targeting cancer cells. The structural similarity of some 7-amino-4-methylquinolin-2(1H)-one derivatives to known folic acid antagonists suggests that they may function as antifolates, disrupting the production of DNA and RNA in cancer cells and leading to their death.
DNA topoisomerases are essential enzymes that manage the topological state of DNA during processes like replication and transcription. nih.gov Human cells have two main types of topoisomerase II: alpha (Topo IIα) and beta (Topo IIβ). Many effective anticancer drugs function by inhibiting these enzymes. While both isoforms are targeted by some drugs, specific inhibition of Topo IIβ is an area of interest. Research on related quinoline and quinazoline-quinoline alkaloids has demonstrated their ability to inhibit DNA topoisomerase II. nih.gov For example, certain derivatives of nalidixic acid, which shares a structural relationship with quinolinones, have been shown to be potent inhibitors of both Topo IIα and Topo IIβ. nih.gov This suggests that analogues of this compound may also exert their cytotoxic effects by poisoning DNA topoisomerase IIβ, leading to DNA damage and cell death.
Lactate Dehydrogenase A (hLDHA) Inhibition
Human lactate dehydrogenase A (hLDHA) is a critical enzyme in the glycolytic pathway, responsible for the conversion of pyruvate to lactate. In many cancer cells, there is an increased reliance on glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. This makes hLDHA a promising target for the development of novel anticancer therapies.
While direct studies on this compound analogues are limited in the readily available literature, research on structurally related quinoline derivatives has demonstrated significant inhibitory activity against hLDHA. For instance, a novel series of ethyl pyrimidine-quinolinecarboxylate derivatives were designed and synthesized as hLDHA inhibitors. Several of these compounds exhibited potent inhibition, with thirteen analogues showing IC50 values below 5 µM. Notably, four of these compounds displayed IC50 values of approximately 1 µM. This suggests that the quinoline core is a viable scaffold for the development of hLDHA inhibitors. The inhibitory potential of these compounds was found to be influenced by their structural conformation, with U-shaped dispositions being particularly effective. Further investigation is warranted to determine if 7-amino-4-quinolone analogues can also exhibit potent and selective inhibition of hLDHA.
Antimicrobial Activities
Analogues of this compound have been investigated for their potential to combat a range of microbial pathogens, including fungi and bacteria.
Candida albicans is a common opportunistic fungal pathogen that can cause a variety of infections, particularly in immunocompromised individuals. The search for new antifungal agents is crucial due to the emergence of resistance to existing therapies.
Studies on compounds structurally related to this compound have shown promising antifungal activity. For example, a series of five 7-amino-4-methyl-2(1H)-quinolone derivatives were synthesized and evaluated for their antifungal properties. While these compounds were found to be inactive against bacteria, they demonstrated activity against C. albicans researchgate.net. Although this study did not provide specific Minimum Inhibitory Concentration (MIC) values, it highlights the potential of the 7-amino-quinolone scaffold as a source of antifungal agents. Further studies with 4-quinolone analogues and standardized MIC testing are necessary to quantify their efficacy and determine their potential for development as antifungal drugs.
The following table summarizes the antifungal activity of a related compound against Candida albicans.
| Compound | Target Organism | Activity |
| 7-amino-4-methyl-2(1H)-quinolone derivatives | Candida albicans | Active |
The antibacterial potential of quinolone derivatives is well-established, with fluoroquinolones being a major class of antibiotics. Research into other quinolone analogues continues to identify new compounds with activity against a range of bacterial pathogens, including those that have developed resistance to current drugs.
Helicobacter pylori : This bacterium is a major cause of gastritis and peptic ulcers. Novel alkyl methyl quinolone alkaloids have demonstrated potent and specific antimicrobial activity against H. pylori. MIC values for these compounds against reference strains and clinical isolates were as low as 0.02 to 0.05 mg/L oup.com.
Methicillin-Resistant Staphylococcus aureus (MRSA) and Streptococcus pyogenes : Quinolone derivatives have shown activity against Gram-positive bacteria like MRSA and S. pyogenes. For instance, certain novel 7-substituted quinolones have demonstrated better activity against Gram-positive bacteria than established drugs like ciprofloxacin (B1669076) nih.gov.
Escherichia coli : As a common Gram-negative bacterium, E. coli is a frequent target for new antibacterial agents. While some 7-amino-4-methyl-2(1H)-quinolone derivatives were found to be inactive against E. coli, the broader class of quinolones is known for its activity against this pathogen researchgate.netnih.gov. The antibacterial potency is often influenced by substitutions at various positions of the quinoline ring nih.gov.
The table below presents the antibacterial activity of related quinolone compounds against the specified bacteria.
| Compound Class | Target Organism | MIC Range |
| Alkyl methyl quinolone alkaloids | Helicobacter pylori | 0.02 - 0.05 mg/L oup.com |
| 7-substituted quinolones | Gram-positive bacteria (e.g., MRSA, S. pyogenes) | Potent activity reported nih.gov |
| Quinolones | Gram-negative bacteria (e.g., E. coli) | Broad-spectrum activity nih.gov |
The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA synthesis by targeting enzymes like DNA gyrase and topoisomerase IV nih.govoup.com. However, for MRSA, a key mechanism of resistance is the expression of Penicillin-Binding Protein 2a (PBP2a), which has a low affinity for beta-lactam antibiotics nih.gov.
Interestingly, recent studies have suggested that some quinoline-related structures may overcome this resistance mechanism. Quinazolinone derivatives, which share a bicyclic heterocyclic structure with quinolones, have been shown to act as allosteric modulators of PBP2a. These compounds can bind to an allosteric site on the enzyme, inducing a conformational change that opens up the active site, thereby allowing beta-lactam antibiotics to bind and inhibit the enzyme nih.gov. This suggests a potential mechanism by which 7-amino-4-quinolone analogues could exhibit anti-MRSA activity, possibly in synergy with existing beta-lactam drugs. Further studies are needed to confirm if these quinolinone analogues directly interact with PBP2a and if this is a primary mechanism of their antibacterial action against MRSA.
Antiparasitic Activities
The 4-aminoquinoline scaffold is famously associated with antimalarial drugs, most notably chloroquine (B1663885). Analogues of this compound, falling within this structural class, have been investigated for their efficacy against the malaria parasite, Plasmodium falciparum.
Numerous studies have demonstrated the potent antiplasmodial activity of 4-aminoquinoline analogues against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. For example, various 7-substituted 4-aminoquinoline analogues have shown EC50 values in the nanomolar range nih.gov. Another study on 4-aminoquinoline hydrazone analogues reported IC50 values ranging from 0.60 to 49 µM after a 48-hour exposure nih.gov.
The primary mechanism of action of 4-aminoquinolines is believed to be the inhibition of hemozoin biocrystallization in the parasite's acidic digestive vacuole. The parasite digests hemoglobin, releasing large amounts of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin. 4-aminoquinolines are weak bases that accumulate to high concentrations in the acidic environment of the digestive vacuole through a process known as pH trapping taylorandfrancis.comnih.gov. Once concentrated, they are thought to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme, which ultimately kills the parasite nih.gov. This ion trap mechanism is a key factor in their antimalarial activity taylorandfrancis.com.
The following table summarizes the antimalarial activity of various 4-aminoquinoline analogues against P. falciparum.
| Compound Class | P. falciparum Strain | IC50 / EC50 Range |
| 7-substituted 4-aminoquinoline analogues | Chloroquine-sensitive (3D7) | < 50 nM nih.gov |
| 7-substituted 4-aminoquinoline analogues | Chloroquine-resistant (K1) | 20 - 31 nM nih.gov |
| 4-aminoquinoline hydrazone analogues | Multidrug-resistant (K1) | 0.60 - 49 µM (48h) nih.gov |
| Chirally defined 7-chloro-4-aminoquinoline variants | Chloroquine-sensitive (3D7) | 3.27 - 25.1 nM asm.org |
| Chirally defined 7-chloro-4-aminoquinoline variants | Chloroquine-resistant (K1) | 9.79 - 167.4 nM asm.org |
Antileishmanial Activity via Interference with Mitochondrial Bioenergetics
Analogues of this compound, belonging to the broader class of quinoline derivatives, have demonstrated potential as antileishmanial agents. mdpi.comrsc.org The mechanism of action for some of these compounds involves the disruption of the parasite's mitochondrial function. nih.govresearchgate.net The mitochondrion is a critical organelle for the Leishmania parasite's survival, and its disruption can lead to a collapse of the mitochondrial electrochemical membrane potential (ΔΨm). nih.gov
Research on related quinoline compounds has shown that they can induce de-energization of the mitochondria. nih.gov This event is characterized by the release of fluorescent indicators like rhodamine 123, which accumulates in energized mitochondria. The loss of the membrane potential, a key component of mitochondrial bioenergetics, ultimately compromises the parasite's viability. nih.govresearchgate.net This mechanism highlights the potential of the quinoline scaffold as a basis for developing new therapeutic agents against leishmaniasis, a disease for which current treatments have significant drawbacks. mdpi.comnih.gov
Table 1: Effect of Representative Quinoline Analogues on Leishmania Mitochondrial Function
| Compound Class | Target Parasite | Primary Mechanism | Observed Effect | Reference |
|---|---|---|---|---|
| Quinolin-4(1H)-imines | Leishmania infantum, L. amazonensis, L. major | Disruption of Mitochondrial Membrane Potential (ΔΨm) | Collapse of ΔΨm, leading to mitochondrial de-energization. | researchgate.net |
Antiviral Activities
The establishment of a latent reservoir of HIV-1-infected cells is a major obstacle to curing the infection, as current antiretroviral therapy (ART) does not target these dormant viruses. csic.esnih.govnih.gov A therapeutic strategy known as "shock and kill" aims to reactivate these latent viruses using Latency-Reversing Agents (LRAs), making the infected cells visible to the immune system for clearance. nih.govfrontiersin.org
Quinoline-based chemical scaffolds are among the compounds investigated for this purpose. csic.esnih.gov One of the primary mechanisms for maintaining HIV-1 latency involves the epigenetic silencing of the viral promoter, partly through the action of histone deacetylases (HDACs). nih.gov HDACs remove acetyl groups from histones, leading to a more compact chromatin structure that represses gene transcription. nih.gov HDAC inhibitors (HDACis) can reverse this process, inducing hyperacetylation of histones at the HIV-1 promoter and reactivating viral gene expression. nih.govnih.gov Clinical studies have confirmed that HDACis can induce viral RNA transcription in cells from HIV-positive individuals on suppressive ART. nih.gov
While some quinoline analogues have been shown to reactivate latent HIV-1 through mechanisms like bromodomain inhibition, they can also potentiate the activity of other LRAs, including HDAC inhibitors. csic.esnih.gov This suggests that combination therapies involving different classes of LRAs, potentially including quinoline derivatives, could be more effective at reactivating the latent reservoir. csic.es
Table 2: Mechanisms of HIV-1 Latency Reversal
| LRA Class | Molecular Target | Mechanism of Action | Role in Latency Reversal | Reference |
|---|---|---|---|---|
| Histone Deacetylase (HDAC) Inhibitors | Histone Deacetylases (e.g., HDAC1, HDAC2, HDAC3) | Block the removal of acetyl groups from histones, leading to chromatin relaxation and transcriptional activation of the HIV-1 promoter. | Reverses epigenetic silencing of the integrated provirus. | nih.govnih.gov |
| Nuclear Factor of Activated T-cells (NFAT) Pathway Agonists | Calcineurin/NFAT pathway | Induce the translocation of NFAT into the nucleus, where it can bind to the HIV-1 promoter and activate transcription. | Activates a key cellular transcription factor involved in T-cell activation and HIV-1 gene expression. | nih.gov |
Preventing the initial entry of HIV-1 into host cells is a key strategy for antiviral therapy and prevention. nih.govtechnologypublisher.com Viral entry is initiated when the HIV-1 envelope glycoprotein, gp120, binds to the primary cellular receptor, CD4, on the surface of T-cells. technologypublisher.commdpi.com This binding triggers conformational changes in gp120, allowing it to engage a co-receptor (CCR5 or CXCR4) and subsequently mediate the fusion of the viral and cellular membranes. nih.govmdpi.com
Small-molecule CD4-mimetics are a class of entry inhibitors designed to block this crucial first step. nih.govnih.gov These compounds bind to a highly conserved site on gp120, the Phe43 cavity, effectively mimicking the interaction of the CD4 receptor. technologypublisher.comharvard.edu By occupying this site, CD4-mimetics can inhibit viral entry through several mechanisms. They can act as competitive antagonists, directly blocking the attachment of gp120 to the cellular CD4 receptor. technologypublisher.com Furthermore, their binding can prematurely induce the conformational changes in the envelope glycoprotein that would normally occur after CD4 engagement, leading to an unstable state and irreversible inactivation of the virus's entry machinery. harvard.eduresearchgate.net
An additional benefit of this mechanism is the sensitization of HIV-1-infected cells to antibody-dependent cell-mediated cytotoxicity (ADCC). nih.govresearchgate.net By inducing the "open" conformation of the envelope protein on the surface of infected cells, CD4-mimetics expose new epitopes that can be recognized by antibodies present in HIV-infected individuals, marking the cells for destruction by immune effector cells. nih.gov This multifunctional potential makes CD4-mimetic compounds, including those based on various chemical scaffolds, a promising area of research for both HIV treatment and prevention. nih.govresearchgate.net
Table 3: Characteristics of Small-Molecule CD4-Mimetic HIV-1 Entry Inhibitors
| Feature | Description | Advantage | Reference |
|---|---|---|---|
| Mechanism of Action | Binds to the conserved Phe43 cavity on the HIV-1 gp120 protein, mimicking the cellular CD4 receptor. | Targets a critical and conserved step in the viral lifecycle, potentially offering broad activity against different HIV-1 strains. | technologypublisher.comharvard.edu |
| Antiviral Effect | Competitively inhibits gp120-CD4 binding and can induce premature, irreversible conformational changes in the viral envelope. | Potent inhibition of viral entry into host cells. | harvard.eduresearchgate.net |
| Immune Sensitization | Exposes new epitopes on the envelope of infected cells, sensitizing them to antibody-dependent cell-mediated cytotoxicity (ADCC). | Provides a dual function of direct viral inhibition and enhancement of immune-mediated clearance of infected cells. | nih.govresearchgate.net |
| Therapeutic Potential | Can be employed for both treatment of infected individuals and prevention of viral acquisition. | Multifunctional utility as a potential therapeutic and microbicide. | nih.govtechnologypublisher.com |
An in-depth analysis of the structure-activity relationships (SAR) of this compound analogues reveals the critical role that specific structural modifications play in modulating their biological effects. Scientific investigations have systematically explored how substitutions at various positions on the quinolinone core influence the compound's physicochemical properties and, consequently, its pharmacological efficacy.
Analytical and Spectroscopic Characterization Techniques for 7 Amino 1 Ethyl 2 Methylquinolin 4 1h One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Structural Confirmationresearchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of quinoline (B57606) derivatives. tsijournals.com ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR offers insights into the carbon skeleton. researchgate.netresearchgate.net Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are employed to establish connectivity between protons and carbons, allowing for complete and unambiguous structural assignments. researchgate.net
For quinoline derivatives, the aromatic protons typically appear in the downfield region of the ¹H NMR spectrum, while the protons of the ethyl and methyl substituents resonate at higher fields. The chemical shifts are influenced by the electronic effects of the substituents on the quinoline ring.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Quinolone Derivatives
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.0 - 8.5 | 115 - 150 |
| N-CH₂ (ethyl) | ~4.2 | ~45 |
| CH₃ (ethyl) | ~1.4 | ~13 |
| C-CH₃ (methyl) | ~2.5 | ~20 |
| C=O | - | ~175 |
| C-NH₂ | - | ~140 |
Note: These are approximate chemical shift ranges and can vary based on the specific derivative and solvent used.
Mass Spectrometry (MS and HRMS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula. The fragmentation patterns observed in the mass spectrum offer valuable structural information. nih.govnih.gov
In the mass spectra of 7-amino-1-ethyl-2-methylquinolin-4(1H)-one derivatives, the molecular ion peak (M+) is typically observed. nih.gov Common fragmentation pathways for quinoline derivatives may involve the loss of the ethyl group, the methyl group, or other substituents, leading to characteristic fragment ions. nih.govyoutube.com The fragmentation patterns are crucial for identifying the substitution pattern on the quinoline core. nih.govnih.gov
Infrared (IR) Spectroscopy for Functional Group Identificationpressbooks.publibretexts.orglibretexts.org
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. pressbooks.publibretexts.orgvscht.cz
For this compound and its derivatives, characteristic IR absorption bands would include:
N-H stretching: The amino group (NH₂) typically shows one or two bands in the region of 3300-3500 cm⁻¹. youtube.com
C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups are observed below 3000 cm⁻¹. libretexts.orgvscht.cz
C=O stretching: The carbonyl group of the quinolone ring exhibits a strong absorption band in the range of 1650-1690 cm⁻¹.
C=C and C=N stretching: Aromatic ring vibrations are typically observed in the 1400-1600 cm⁻¹ region. libretexts.orglibretexts.org
Table 2: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (N-H) | Stretching | 3300 - 3500 |
| Aromatic C-H | Stretching | > 3000 |
| Aliphatic C-H | Stretching | < 3000 |
| Carbonyl (C=O) | Stretching | 1650 - 1690 |
| Aromatic C=C | Stretching | 1400 - 1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Propertiesmdpi.comresearchgate.netutoronto.ca
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. utoronto.ca The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophore system. mdpi.comutoronto.ca
The quinoline ring system is a chromophore that absorbs in the UV region. The position of the absorption maxima can be influenced by the nature and position of substituents on the ring. mdpi.comresearchgate.net Extending the conjugation of the π-electron system generally leads to a bathochromic shift (a shift to longer wavelengths). utoronto.ca For this compound derivatives, multiple absorption bands are expected due to the extended aromatic system. researchgate.net
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the elemental composition of the synthesized compound. This technique is often used in conjunction with mass spectrometry to confirm the molecular formula.
Conclusion and Future Research Directions
Summary of Key Academic Research Findings on 7-Amino-1-ethyl-2-methylquinolin-4(1H)-one and its Analogues
While direct and extensive research specifically focused on this compound is limited in publicly available literature, significant insights can be drawn from studies on its close structural analogues, particularly derivatives of 7-amino-4-methylquinolin-2(1H)-one. These studies provide a foundational understanding of the potential synthesis, biological activities, and structure-activity relationships (SAR) that are likely applicable to the target compound.
Research in this area has primarily concentrated on the anticancer properties of these molecules. A notable study involved the design and synthesis of sixteen novel derivatives of 7-amino-4-methylquinolin-2(1H)-one, which were subsequently evaluated for their anticancer activity. researchgate.net The synthesis of these analogues often involves multi-step processes, starting from commercially available materials. researchgate.net The core 7-amino-4-methylquinolin-2(1H)-one can be synthesized and then further modified to create a library of derivatives. researchgate.net
The biological evaluation of these compounds has revealed promising, albeit varied, anticancer activity across different cancer cell lines. researchgate.net In vitro assays, such as cell viability and wound healing assays, have demonstrated that some of these quinolinone derivatives are selective for cancer cells. researchgate.net Furthermore, certain analogues have shown the ability to inhibit cancer cell migration, a crucial process in tumor metastasis. researchgate.net
The table below summarizes the key findings from a representative study on analogues of the core structure, highlighting the potential areas of biological activity for this compound.
| Analogue Class | Key Research Findings | Potential Therapeutic Application |
| Derivatives of 7-amino-4-methylquinolin-2(1H)-one | Showed selective anticancer activity against various cancer cell lines. Some compounds inhibited cancer cell migration. | Cancer Therapy |
Identification of Research Gaps and Emerging Opportunities in Quinolinone Chemistry
Despite the promising findings with quinolinone analogues, several research gaps and, consequently, emerging opportunities exist within this field of chemistry.
Specific Research on this compound: The most significant gap is the lack of dedicated studies on the synthesis and biological activity of this compound itself. While inferences can be made from its analogues, direct investigation is crucial to understand its unique properties. This presents a clear opportunity for synthetic and medicinal chemists to explore this specific molecule.
Exploration of a Wider Range of Biological Targets: Much of the current research on amino-quinolinones is focused on their anticancer effects. researchgate.net However, the quinolinone scaffold is known to interact with a diverse range of biological targets. nih.gov There is a significant opportunity to screen this compound and its analogues against other therapeutic targets, such as those involved in inflammatory diseases, infectious diseases (bacterial, fungal, and viral), and neurological disorders. nih.govajol.info
Mechanism of Action Studies: For the analogues that have shown biological activity, the precise mechanisms of action are often not fully elucidated. researchgate.net Future research should focus on detailed mechanistic studies to identify the specific cellular pathways and molecular targets being modulated by these compounds. This knowledge is critical for rational drug design and optimization.
Structure-Activity Relationship (SAR) Elucidation: A systematic exploration of the structure-activity relationships for this class of compounds is needed. While some initial studies have been conducted on related structures, a comprehensive SAR study on this compound derivatives would provide invaluable information for designing more potent and selective compounds. nih.govnoveltyjournals.com This would involve synthesizing a focused library of analogues with systematic modifications to the core structure and evaluating their biological activities.
Outlook for the Development of Advanced Therapeutic Agents Based on the Quinolinone Scaffold
The future for therapeutic agents based on the quinolinone scaffold, including derivatives of this compound, appears promising. The versatility of the quinolinone core allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects. nih.gov
Targeted Cancer Therapies: The demonstrated anticancer potential of quinolinone analogues suggests that this scaffold could be a valuable starting point for the development of novel targeted cancer therapies. researchgate.net By understanding the specific molecular targets of these compounds, it may be possible to design drugs that are highly effective against specific types of cancer with minimal side effects.
Multi-target Drug Design: The ability of the quinolinone scaffold to interact with multiple biological targets opens up the possibility of developing multi-target drugs. nih.gov This is a particularly attractive strategy for complex diseases like cancer and neurodegenerative disorders, where multiple pathways are often dysregulated.
Addressing Drug Resistance: The development of resistance to existing drugs is a major challenge in medicine. Novel chemical scaffolds like that of this compound offer the potential to overcome existing resistance mechanisms. mdpi.com
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 7-Amino-1-ethyl-2-methylquinolin-4(1H)-one, and how is its structural integrity validated?
Answer:
The synthesis typically involves multi-step routes starting with anthranilate derivatives or bromoketones as key synthons. For example, Mannich reactions have been utilized to introduce aminoalkyl substituents at the 3-position of the quinolinone core, as demonstrated in the preparation of 2-aminoquinolin-4(1H)-one derivatives (61–93% yields) via condensation with secondary amines and formaldehyde . Structural validation relies on 1H/13C NMR to confirm substitution patterns and hydrogen bonding (e.g., OH or NH peaks at δ 8.15 ppm in CDCl3) and HRMS to verify molecular ion peaks (e.g., [M+H]+ matching calculated exact mass) . Purity is assessed via melting point consistency and chromatographic methods.
Advanced: How do electronic and steric effects of substituents influence the reactivity of quinolin-4(1H)-one derivatives in Mannich reactions?
Answer:
The 2-amino group in quinolin-4(1H)-one acts as an electron-donating group, enhancing nucleophilicity at the 3-position for Mannich adduct formation. Steric hindrance from bulky substituents (e.g., piperidinyl vs. morpholinyl groups) can reduce yields (e.g., 70% for 2a vs. 68% for 2c) . Computational studies (e.g., DFT calculations) and kinetic monitoring via in situ FT-IR are recommended to map transition states and optimize reaction conditions. Contradictions in regioselectivity between studies may arise from solvent polarity or catalyst choice, necessitating controlled comparative experiments .
Basic: What spectroscopic techniques are critical for distinguishing positional isomers in quinolinone derivatives?
Answer:
- 1H NMR : Aromatic proton splitting patterns (e.g., doublets for H-5/H-8 in 7-substituted quinolines) and NH/OH chemical shifts (δ 5–9 ppm) help identify substitution sites .
- 13C NMR : Carbonyl resonances (C=O at ~165–175 ppm) and quaternary carbon shifts differentiate between 4-quinolinone and 2-quinolinone isomers .
- IR Spectroscopy : Stretching frequencies for C=O (1630–1680 cm⁻¹) and NH/OH (3200–3450 cm⁻¹) confirm hydrogen-bonding interactions .
Advanced: How can researchers reconcile contradictory data on the antimicrobial efficacy of quinolin-2(1H)-one derivatives?
Answer:
Discrepancies often stem from variations in:
- Test strains : Gram-positive vs. Gram-negative bacteria exhibit differential permeability to lipophilic substituents .
- Substituent positioning : 7-Amino groups enhance solubility but may reduce membrane penetration compared to halogenated analogs .
- Assay protocols : Broth microdilution (MIC) vs. agar diffusion methods yield differing IC50 values. Standardizing protocols (e.g., CLSI guidelines) and reporting logP values for solubility-adjusted activity comparisons are critical .
Advanced: What strategies are effective in optimizing the biological activity of this compound derivatives?
Answer:
- Structure-Activity Relationship (SAR) : Introducing electron-withdrawing groups (e.g., CF₃ at C-2) enhances antimicrobial potency by increasing electrophilicity . Conversely, ethyl/methyl groups at N-1 improve metabolic stability .
- Prodrug Design : Masking the 4-keto group as a phosphate ester enhances bioavailability, as seen in antimalarial quinolones .
- Hybridization : Coupling with pyrimidine or oxadiazole moieties (e.g., compound 12 ) broadens activity spectra by targeting multiple enzymes .
Basic: What solvent systems and catalysts are optimal for the large-scale synthesis of quinolinone derivatives?
Answer:
- Solvents : Methanol/water mixtures enable efficient reflux conditions for cyclization, while DMF facilitates high-temperature condensations (e.g., 125°C for 1 h) .
- Catalysts : Grubbs II catalyst (for ring-closing metathesis) and triethylamine (for acid scavenging) improve yields in multi-step syntheses .
- Workup : Acidification with HCl precipitates products, simplifying purification .
Advanced: How can computational tools aid in predicting the reactivity of this compound in novel reactions?
Answer:
- DFT Calculations : Modeling frontier molecular orbitals (HOMO/LUMO) predicts sites for electrophilic/nucleophilic attacks .
- Molecular Docking : Simulating interactions with biological targets (e.g., SIRT1 or bacterial topoisomerases) identifies promising derivatives for synthesis .
- MD Simulations : Assessing solvation effects and stability under physiological conditions guides prodrug optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
